molecular formula C7H9NO2S B069188 2-Acetyl-4-methyl-1,4-thiazin-3-one CAS No. 177421-80-6

2-Acetyl-4-methyl-1,4-thiazin-3-one

Cat. No. B069188
CAS RN: 177421-80-6
M. Wt: 171.22 g/mol
InChI Key: JXAZRYOLCGUCPC-UHFFFAOYSA-N
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Description

2-Acetyl-4-methyl-1,4-thiazin-3-one is a heterocyclic compound with a thiazine ring. It is also known as 2-amino-4-methylthiazoline-3-one or AMT. This compound has been widely studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of 2-Acetyl-4-methyl-1,4-thiazin-3-one is not fully understood. However, it is believed to act as a nucleophile and react with various electrophiles such as aldehydes and ketones.
Biochemical and physiological effects:
2-Acetyl-4-methyl-1,4-thiazin-3-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. It has also been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Acetyl-4-methyl-1,4-thiazin-3-one in lab experiments is its ease of synthesis. It is also relatively stable and can be stored for long periods of time. However, one of the limitations is its low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-Acetyl-4-methyl-1,4-thiazin-3-one. One potential direction is the development of new compounds based on its structure with potential therapeutic activity. Another direction is the study of its mechanism of action in more detail to better understand its potential uses. Additionally, further research is needed to explore its potential use in the treatment of various diseases.
In conclusion, 2-Acetyl-4-methyl-1,4-thiazin-3-one is a heterocyclic compound with potential applications in various scientific research fields. Its ease of synthesis and potential therapeutic activity make it an attractive compound for further study. However, more research is needed to fully understand its mechanism of action and potential uses.

Synthesis Methods

2-Acetyl-4-methyl-1,4-thiazin-3-one can be synthesized by the reaction of 2-acetylthiophene with methylamine. The reaction takes place in the presence of a catalyst such as zinc chloride or aluminum chloride. The product obtained is then purified by recrystallization.

Scientific Research Applications

2-Acetyl-4-methyl-1,4-thiazin-3-one has been extensively studied for its potential use in various scientific research applications. It has been used as a precursor for the synthesis of various compounds such as 2-mercapto-4-methyl-1,3-thiazole, which has potential antitumor activity. It has also been used as a reagent for the determination of aldehydes and ketones in biological samples.

properties

CAS RN

177421-80-6

Product Name

2-Acetyl-4-methyl-1,4-thiazin-3-one

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

2-acetyl-4-methyl-1,4-thiazin-3-one

InChI

InChI=1S/C7H9NO2S/c1-5(9)6-7(10)8(2)3-4-11-6/h3-4,6H,1-2H3

InChI Key

JXAZRYOLCGUCPC-UHFFFAOYSA-N

SMILES

CC(=O)C1C(=O)N(C=CS1)C

Canonical SMILES

CC(=O)C1C(=O)N(C=CS1)C

synonyms

2H-1,4-Thiazin-3(4H)-one, 2-acetyl-4-methyl- (9CI)

Origin of Product

United States

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